![molecular formula C17H19F3N4O2S B2772998 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097898-79-6](/img/structure/B2772998.png)

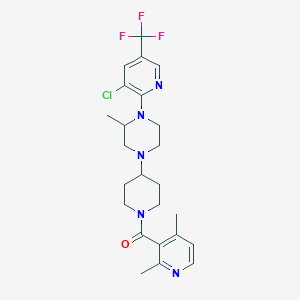

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

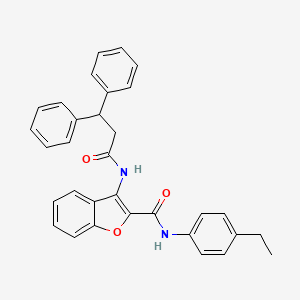

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .

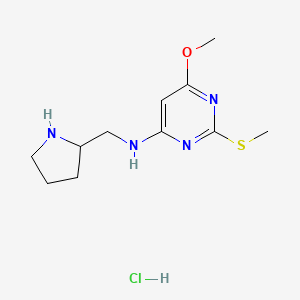

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a sulfonamide group and a 5,6,7,8-tetrahydroquinazolin-6-yl group. The dimethylamino group is attached to the quinazoline ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms could all influence its properties .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

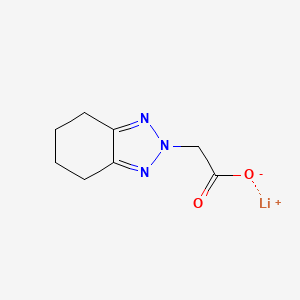

The research on the chemical synthesis and reactivity of compounds related to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide has shown varied applications. For instance, studies on the reactions of β-azolylenamines with sulfonyl azides reveal the synthesis of N-unsubstituted 1,2,3-triazoles and Ethene-1,2-diamines, demonstrating the compound's utility in generating a variety of chemical structures through diverse transformations (Efimov et al., 2014).

Fluorescent Sensors

Europium(III) complexes involving similar chemical scaffolds have been developed as fluorescent pH probes, showcasing the potential of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide derivatives in sensing applications. These complexes can detect pH changes in neutral and acidic environments, both in vitro and in vivo, offering insights into cellular processes and environmental monitoring (Zhang et al., 2011).

Caged Zn2+ Probes

The design and synthesis of caged Zn2+ probes based on this compound class have been explored for their potential in bioimaging and tracking Zn2+ ions in biological systems. The development of such probes underscores the compound's relevance in creating tools for biological research, particularly in studying metal ion dynamics in cellular environments (Aoki et al., 2008).

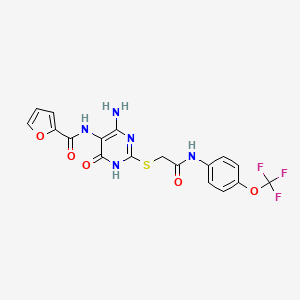

Aromatase Inhibitors

Compounds structurally related to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide have been evaluated as aromatase inhibitors, highlighting their potential in therapeutic applications, particularly in the treatment of hormone-sensitive cancers. The research indicates the importance of the sulfonamide moiety in enhancing the activity against aromatase, an enzyme crucial for estrogen biosynthesis (Pingaew et al., 2015).

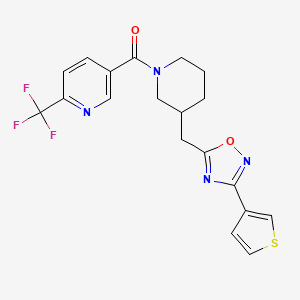

Angiotensin II Antagonists

Investigations into the derivatives of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide have led to the discovery of novel angiotensin II antagonists. These compounds exhibit significant activity against the AT1 receptor subtype, suggesting their potential utility in developing treatments for hypertension and related cardiovascular diseases (Ashton et al., 1994).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O2S/c1-24(2)16-21-10-11-9-12(7-8-14(11)22-16)23-27(25,26)15-6-4-3-5-13(15)17(18,19)20/h3-6,10,12,23H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWHEIHLDXEFRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2772919.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2772923.png)

![3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid](/img/structure/B2772924.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2772928.png)

![2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B2772933.png)